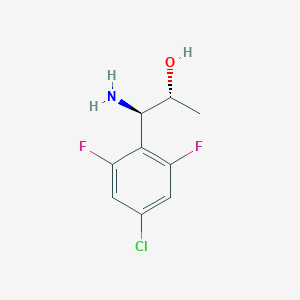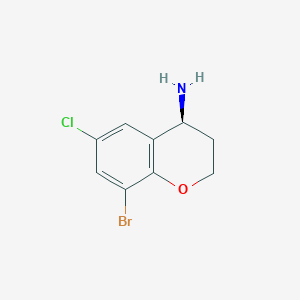![molecular formula C7H7ClN4 B15233020 4-Chloro-3,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B15233020.png)
4-Chloro-3,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in various fields. This compound is part of the pyrazolo[3,4-D]pyrimidine family, known for their structural similarity to purines, which are essential components of nucleic acids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidine typically involves the cyclization of appropriate precursors. One common method starts with 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, which undergoes cyclization with hydrazine hydrate in ethanol to form the desired pyrazolo[3,4-D]pyrimidine scaffold . The reaction conditions often include refluxing the mixture for several hours to ensure complete cyclization.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-3,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the chloro group at the 4-position makes it susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols .
Common Reagents and Conditions: Common reagents used in these reactions include methylamine, which can replace the chlorine atom to form 4-substituted derivatives . Oxidation reactions may involve reagents like hydrogen peroxide or potassium permanganate, while reduction reactions can be carried out using reducing agents such as sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methylamine yields 4-substituted products like 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine .
Wissenschaftliche Forschungsanwendungen
4-Chloro-3,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidine has been extensively studied for its potential applications in various scientific fields. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promising activity as a CDK2 inhibitor, making it a potential candidate for cancer treatment . Additionally, its structural similarity to purines allows it to interact with biological targets, leading to various pharmacological activities such as anti-inflammatory, antiproliferative, and antifungal effects .
Wirkmechanismus
The mechanism of action of 4-Chloro-3,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets. As a CDK2 inhibitor, it binds to the active site of the CDK2/cyclin A2 complex, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-3,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidine can be compared with other pyrazolo[3,4-D]pyrimidine derivatives, such as 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share a similar core structure but differ in their substituents and biological activities. The unique combination of the chloro and dimethyl groups in this compound contributes to its distinct chemical reactivity and pharmacological profile.
Similar Compounds
Eigenschaften
Molekularformel |
C7H7ClN4 |
|---|---|
Molekulargewicht |
182.61 g/mol |
IUPAC-Name |
4-chloro-3,6-dimethyl-2H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H7ClN4/c1-3-5-6(8)9-4(2)10-7(5)12-11-3/h1-2H3,(H,9,10,11,12) |
InChI-Schlüssel |
NWJIMIUCRDJUBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=NN1)N=C(N=C2Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecan-7-yl)aceticacid](/img/structure/B15232962.png)


![(1S,2R,5R)-6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B15232983.png)



![Spiro[1,3-dihydroquinoline-4,4'-piperidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B15233010.png)

![2-O-tert-butyl 5-O-methyl (1S,4R,5R)-2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate](/img/structure/B15233024.png)
